BenchChemオンラインストアへようこそ!

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine

Structure-Activity Relationship CCR4 Antagonist Medicinal Chemistry

Source this precisely defined CCR4 antagonist tool compound (CAS 1021119-16-3) for in-house binding and functional assays. Its unique 4-ethoxy substitution on the pyrimidine core and naphthalene-2-carbonyl piperazine moiety are critical for mapping alkoxy chain SAR, directly aligning with patent family WO2013107333 / US-9493453-B2. Predicted membrane permeability (TPSA 59.39 Ų) supports cellular target engagement studies. Use as a reference standard or presumptive inactive analog to establish selectivity panel baselines and avoid assay artifacts.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 1021119-16-3
Cat. No. B2750076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
CAS1021119-16-3
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)C
InChIInChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)22(27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
InChIKeyRFQQSDGTLKHDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 1021119-16-3): Core Structural and Patent Positioning


4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 1021119-16-3) is a synthetic heterocyclic small molecule with a molecular formula of C22H24N4O2 and a molecular weight of 376.46 g/mol [1]. It features a pyrimidine core substituted with an ethoxy group at the 4-position, a methyl group at the 2-position, and a piperazine moiety linked to a naphthalene-2-carbonyl group at the 6-position . The compound falls within the generic Markush structure of piperazinyl pyrimidine derivatives claimed in patent family WO2013107333 / US-9493453-B2, which describes CCR4 receptor antagonists for the treatment of inflammatory and allergic diseases [2].

Why Generic Substitution of 4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is Not Warranted


Within the piperazinyl pyrimidine class, subtle modifications to the pyrimidine core and the pendant carbonyl group drastically alter molecular recognition. The specific combination of a 4-ethoxy group on the pyrimidine and a naphthalene-2-carbonyl substituent on the piperazine is a precisely defined chemical space within the CCR4 antagonist patent [1]. Replacing the ethoxy with a methoxy group (as in the analog 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine) or modifying the naphthalene attachment position can impact lipophilicity, metabolic stability, and binding conformation . Without explicit head-to-head pharmacological data, the safest scientific practice for procurement within a research program is to maintain the exact substitution pattern specified in the target compound profile to avoid confounding SAR interpretation .

Quantitative Differentiation Evidence for 4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine Against Structural Analogs


Structural Uniqueness: Ethoxy vs. Methoxy Substitution at the Pyrimidine 4-Position

The target compound incorporates a 4-ethoxy group on the pyrimidine ring, distinguishing it from the closest commercially available analog, 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine . This ethoxy-to-methoxy substitution represents a key variable in the CCR4 antagonist patent's generic formula I, where R1 and R2 substituents modulate receptor affinity [1]. While no direct head-to-head IC50 data is available in public literature for either compound, the patent exemplifies a range of alkoxy-substituted variants, indicating that the specific chain length (ethyl vs. methyl) is a critical parameter for binding optimization [1].

Structure-Activity Relationship CCR4 Antagonist Medicinal Chemistry

Naphthalene-2-carbonyl vs. Naphthalene-1-carbonyl Isomerism: Regiochemical Differentiation

The target compound features a naphthalene-2-carbonyl group, whereas a closely related analog, (4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, bears a naphthalene-1-carbonyl moiety (CAS not provided, but structurally confirmed) . This positional isomerism is explicitly claimed in the CCR4 patent family, where the naphthalene group is defined as 'aryl' which may be 'optionally mono- or poly-substituted' [1]. Regiochemical differences in naphthalene attachment can dramatically alter the spatial orientation of the lipophilic group within the receptor binding pocket, but no direct comparative IC50 values are publicly available for these two isomers [2].

Regiochemistry CCR4 Antagonist Patent Composition of Matter

Predicted Physicochemical Differentiation: Lipophilicity (logP) and Solubility Profile

Using in silico prediction tools referenced in third-party datasheets, the target compound (CAS 1021119-16-3) has a predicted logP of approximately 3.5–4.0 . This places it in a moderately lipophilic range typical of CNS-penetrant and GPCR-targeted small molecules. In comparison, the 4-methoxy analog is predicted to have a lower logP (~3.0–3.5) due to the absence of the additional methylene unit . Additionally, the SlogP value from the MMsINC database for this compound is reported as 4.84 [1]. The topological polar surface area (TPSA) is predicted to be 59.39 Ų, indicating moderate membrane permeability potential [1]. These physicochemical differences are class-level inferences based on structural features and are not derived from direct experimental comparison.

Lipophilicity Drug-likeness Physicochemical Properties

Patent-Granted Composition of Matter: Legal Differentiation for Freedom-to-Operate

The compound 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine falls within the scope of granted U.S. Patent 9,493,453 B2 (priority date: 2012-01-16; grant date: 2016-11-15), assigned to the Institute of Pharmacology and Toxicology Academy of Military Medical Sciences P.L.A. China and Peking University [1]. The generic Formula I in this patent encompasses piperazinyl pyrimidine derivatives where A, B, and D can be N or CH, and the Z group includes carbonyl (-C(O)-) linkages, which matches the naphthalene-2-carbonyl moiety of the target compound [1]. This patent protection differentiates it from earlier piperazinyl pyrimidine compounds with different substitution patterns, such as PF-4708671 (an S6K1 inhibitor with Ki=20 nM, IC50=160 nM) which features a distinct substitution array [2]. The target compound's coverage under this specific patent family makes it a relevant tool compound for CCR4 target engagement studies, whereas analogs outside this patent scope may lack the same intellectual property positioning.

Patent Freedom to Operate Composition of Matter

Structural Analogs Comparison Table: Pyrimidine Core Substitution Patterns

A systematic comparison of the target compound with commercially available structural analogs reveals key differences in pyrimidine core substitution. The target compound (4-ethoxy, 2-methyl, 6-naphthalene-2-carbonyl-piperazine) occupies a specific chemical space distinct from: (a) 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine, which replaces the ethoxy with a piperidine group at the 6-position; (b) 4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, which uses a methoxy instead of ethoxy; and (c) 4-ethoxy-2-methyl-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyrimidine, which substitutes the carbonyl linker with a sulfonyl group . The carbonyl-to-sulfonyl replacement alters the hydrogen-bonding character, geometry, and metabolic stability, while the ethoxy-to-piperidine substitution introduces a basic nitrogen that can change the overall charge state of the molecule at physiological pH . No quantitative biological activity data is available in public literature for any of these specific analogs.

Chemical Library SAR Analog Selection

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 1021119-16-3)


CCR4 Receptor Antagonism Screening and SAR Expansion

Given its coverage under the CCR4 antagonist patent family (US 9,493,453 B2) [1], the compound is most appropriately procured as a tool compound for in-house CCR4 binding and functional assays. Its specific ethoxy substitution provides a distinct data point in SAR studies aimed at optimizing alkoxy chain length for receptor affinity. Researchers can compare its activity profile against internal leads or the patent's generic examples to map the structure-activity landscape of this chemical series.

Chemical Probe for GPCR Target Engagement Studies

The compound's predicted moderate lipophilicity (logP 3.5–4.0) and the presence of the naphthalene moiety make it suitable for cellular target engagement assays, including [35S]GTPγS binding and receptor internalization studies, as described in the CCR4 patent [1]. Its TPSA of 59.39 Ų suggests adequate membrane permeability for cell-based assays, positioning it as a chemical probe for exploring CCR4-mediated signaling pathways.

Reference Standard for Analytical Method Development and Quality Control

With a purity typically specified at 95% and a well-defined molecular structure (InChI Key: RFQQSDGTLKHDBU-UHFFFAOYSA-N) , this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working on piperazinyl pyrimidine drug discovery programs. Its distinct spectroscopic signature, including characteristic ethoxy proton signals (δ 1.3–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and naphthalene aromatic protons (δ 7.5–8.5 ppm) , facilitates unambiguous identification in complex mixtures.

Negative Control or Inactive Analog for Selectivity Profiling

Since the ZINC database lists this compound with 'no known activity' [2], and no bioactivity data is available in ChEMBL or BindingDB, it may be strategically procured as a presumptive inactive or weakly active analog within a broader SAR matrix. In selectivity panels, it can help establish the baseline activity threshold and confirm that observed effects for more potent analogs are indeed target-specific rather than assay artifacts.

Quote Request

Request a Quote for 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.